molecular formula C14H26KNO3 B3317815 Potassium lauroyl glycinate CAS No. 97632-95-6

Potassium lauroyl glycinate

Cat. No.: B3317815
CAS No.: 97632-95-6
M. Wt: 295.46 g/mol
InChI Key: WLPORNKIACJZBO-UHFFFAOYSA-M
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Description

Potassium lauroyl glycinate: is a potassium salt of lauroyl glycine, an amino acid-based surfactant. It is widely used in personal care products due to its mildness and excellent cleansing properties. The compound is known for its ability to reduce surface tension, making it an effective surfactant in various formulations .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

Mechanism: Potassium lauroyl glycinate acts primarily as a surfactant. It reduces the surface tension of aqueous solutions, allowing for better wetting and spreading of the product. This is achieved through the amphiphilic nature of the molecule, which has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • Sodium lauroyl glycinate
  • Sodium cocoyl glycinate
  • Potassium cocoyl glycinate

Comparison:

Properties

IUPAC Name

potassium;2-(dodecanoylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3.K/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18;/h2-12H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPORNKIACJZBO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26KNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40243075
Record name Potassium lauroyl glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40243075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97632-95-6
Record name Potassium lauroyl glycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097632956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium lauroyl glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40243075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POTASSIUM LAUROYL GLYCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OCH83U6DD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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